N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
Description
N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a rhodanine derivative characterized by a 3-hydroxybenzylidene substituent at the 5-position of the thiazolidinone core and a 2-methylbenzamide group at the 3-position. Rhodanine-based compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which facilitates interactions with biological targets such as enzymes or receptors .
This compound is synthesized via Knoevenagel condensation, a common method for preparing 5-arylidenerhodanine derivatives. Similar synthetic routes have been employed for analogues, such as those reported by Rana et al., where substituents on the benzylidene ring and acetamide/benzamide groups are systematically varied to optimize activity .
Properties
IUPAC Name |
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-11-5-2-3-8-14(11)16(22)19-20-17(23)15(25-18(20)24)10-12-6-4-7-13(21)9-12/h2-10,21H,1H3,(H,19,22)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJAKWMNSLPQDL-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves the condensation of 3-hydroxybenzaldehyde with 2-methylbenzoyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 60-80°C)
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Bromine in acetic acid for bromination
Major Products Formed
Oxidation: Formation of a benzaldehyde derivative
Reduction: Formation of a hydroxyl-substituted thiazolidinone
Substitution: Formation of halogenated or nitrated benzylidene derivatives
Scientific Research Applications
N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive functional groups.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxybenzylidene group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also interfere with cellular pathways by modulating the activity of key enzymes involved in metabolic processes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among rhodanine derivatives include:
- Substituents on the benzylidene ring : The 3-hydroxy group in the target compound contrasts with analogues bearing methoxy, nitro, or halogen substituents (e.g., 4-hydroxy-3-methoxy in or 2,4-dimethoxy in ).
- Amide substituents : The 2-methylbenzamide group differs from phenylacetamide or nitrobenzamide moieties in other derivatives .
Table 1: Physicochemical Properties of Selected Rhodanine Derivatives
However, lower yields in analogues with bulky groups (e.g., 31% for Compound 9) suggest synthetic challenges for similar derivatives .
Key Structural and Functional Insights
Hydrogen Bonding : The 3-hydroxy group may enhance interactions with polar residues in target proteins, as evidenced by hydrogen-bonding patterns in crystal structures of similar compounds .
Electron-withdrawing vs.
Amide vs. Acetic Acid Moieties : Benzamide derivatives (target compound) generally exhibit better membrane permeability than acetic acid derivatives (e.g., Compounds 7–9) due to reduced polarity .
Biological Activity
N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide, also known by its CAS number 302550-50-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 370.45 g/mol. Its structure features a thiazolidinone ring, which is often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 302550-50-1 |
| Molecular Formula | C₁₈H₁₄N₂O₃S₂ |
| Molecular Weight | 370.45 g/mol |
| Synonyms | IFLAB-BB F0393-0722 |
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study indicated that derivatives of thiazolidinones have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar properties due to its structural characteristics .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar thiazolidinone structures have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific mechanism for this compound remains to be fully elucidated but may involve similar pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiazolidinones are known to inhibit pro-inflammatory cytokines and reduce inflammation in various models, which may be applicable to this compound as well. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : In a study conducted on various thiazolidinones, it was found that certain derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The results suggested that modifications in the benzamide side chain could enhance efficacy .
- Anticancer Research : A study focusing on thiazolidinone derivatives demonstrated their ability to inhibit tumor growth in vivo. The results indicated a significant reduction in tumor size and increased survival rates in treated groups compared to controls .
Q & A
Q. What are the key synthetic routes for N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions:
- Condensation : Reacting 3-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Cyclization : Using α-halo ketones or carboxylic acid derivatives to construct the thiazolidinone core.
- Substitution : Introducing the 2-methylbenzamide moiety via nucleophilic acyl substitution. Optimization strategies include using polar aprotic solvents (e.g., DMF), acidic/basic catalysts (e.g., acetic acid or piperidine), and microwave-assisted synthesis to reduce reaction times and improve yields (65–92%) .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- NMR Spectroscopy : Confirms the Z-configuration of the benzylidene group and substitution patterns (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹³C NMR: carbonyl signals at ~170–180 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., ESI-MS: [M+H]⁺ peaks) .
Q. What biological activities are associated with this compound, and what preliminary assays are used to evaluate them?
- Anticancer Activity : Evaluated via MTT assays against cancer cell lines (e.g., IC₅₀ values in the µM range for breast and colon cancers) .
- Antimicrobial Activity : Tested using agar diffusion or broth microdilution against Gram-positive/negative bacteria .
- Enzyme Inhibition : Screened against tyrosine kinases or cyclooxygenase-2 (COX-2) via fluorometric or colorimetric assays .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound?
- Substituent Variation : Modify the benzylidene (e.g., electron-withdrawing groups like -NO₂ or -Cl) or benzamide moieties to assess effects on potency .
- Bioisosteric Replacement : Replace the thioxo group with oxo or selenoxo to study electronic effects.
- Table : Comparison of analogs (e.g., 4-chloro vs. 3-nitro derivatives) in biological assays:
| Substituent | IC₅₀ (µM, Cancer) | MIC (µg/mL, S. aureus) |
|---|---|---|
| 3-OH | 12.5 | 25 |
| 4-Cl | 8.2 | 18 |
| 3-NO₂ | 5.7 | 32 |
| Data derived from . |
Q. What methodologies can resolve contradictions in reported biological activities across studies?
- Reproducibility Testing : Replicate assays under standardized conditions (e.g., cell line authenticity verification, consistent solvent controls).
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects that may explain divergent results .
- Meta-Analysis : Compare data across studies with similar substituents (e.g., hydroxyl vs. methoxy groups) to isolate structural determinants of activity .
Q. What strategies enable regioselective modifications of the thiazolidinone core for functionalization?
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups) during synthesis .
- Catalytic Selectivity : Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling at specific positions .
- Microwave Assistance : Enhance reaction specificity by reducing side-product formation .
Q. What experimental techniques identify the molecular targets and pharmacological mechanisms of this compound?
- Molecular Docking : Predict binding affinity to enzymes like COX-2 or EGFR using software (e.g., AutoDock Vina) .
- Kinase Profiling : Use kinase inhibitor libraries to screen for inhibitory activity (e.g., DiscoverX KINOMEscan) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
